2-(2-Amino-5-isopropylphenyl)acetic acid
Description
2-(2-Amino-5-isopropylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by an amino group at the 2-position and an isopropyl group at the 5-position of the benzene ring. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the acetic acid moiety and steric hindrance from the isopropyl substituent.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2-amino-5-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-4-10(12)9(5-8)6-11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
HCPDMGXSJOOSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-isopropylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-isopropylaniline.
Acylation: The amino group of 2-isopropylaniline is acylated using chloroacetic acid under basic conditions to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed under acidic conditions to yield 2-(2-Amino-5-isopropylphenyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-isopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(2-Amino-5-isopropylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-isopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared with four analogs below:
Biological Activity
2-(2-Amino-5-isopropylphenyl)acetic acid, an organic compound with both amino and carboxylic acid functional groups, has garnered interest in the field of medicinal chemistry due to its structural similarities to amino acids and potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological profiles, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 2-(2-Amino-5-isopropylphenyl)acetic acid indicates the presence of a phenyl ring substituted with an isopropyl group at the 5-position and an amino group at the 2-position. These structural features may influence its biological activity and chemical reactivity.
Biological Activity Overview
Research indicates that compounds similar to 2-(2-Amino-5-isopropylphenyl)acetic acid exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, although specific data on this compound remains limited.
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects on cancer cell lines, indicating a possible mechanism via inhibition of tubulin polymerization .
- Neuroprotective Properties : The structural characteristics may also suggest neuroprotective effects, but this requires further investigation.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(2-Amino-5-isopropylphenyl)acetic acid, a comparative analysis with structurally related compounds is essential. Below is a table summarizing notable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Isopropylphenyl)acetic acid | Isopropyl substitution at para position | Different spatial arrangement may affect activity |
| 2-Amino-3-(4-isopropylphenyl)propanoic acid | Propanoic side chain instead of acetic | Potentially different metabolic pathways |
| 3-(4-Isopropylphenyl)-L-alanine | L-alanine backbone | Chiral center introduces stereochemical diversity |
Synthesis Methods
The synthesis of 2-(2-Amino-5-isopropylphenyl)acetic acid can be achieved through several methods. Common approaches include:
- Amination Reactions : Utilizing amines in reactions with suitable carboxylic acids.
- Substitution Reactions : Employing electrophilic aromatic substitution to introduce the amino group at the desired position on the phenyl ring.
- Coupling Reactions : Combining simpler precursors through coupling reactions to form the target compound.
Case Studies and Research Findings
-
Antiproliferative Activity : In vitro studies have shown that compounds structurally similar to 2-(2-Amino-5-isopropylphenyl)acetic acid can inhibit cancer cell growth by affecting tubulin dynamics. For instance, derivatives exhibiting IC50 values in the low nanomolar range have been reported .
- Mechanism of Action : The inhibition of tubulin polymerization leads to cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies.
- Neuroprotective Effects : Although specific studies on this compound are scarce, related compounds have demonstrated neuroprotective properties in models of neurodegeneration. Further research is needed to establish a direct link for 2-(2-Amino-5-isopropylphenyl)acetic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
